

Application Notes and Protocols: Investigating HBX 41108 in Combination Cancer Therapies

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For Researchers, Scientists, and Drug Development Professionals

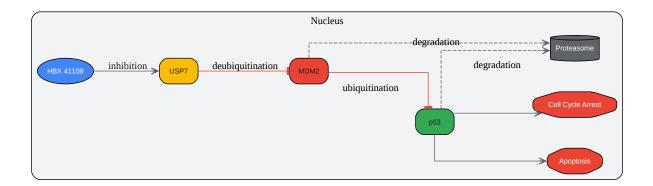
Introduction

HBX 41108 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various cellular processes, including DNA damage repair and the regulation of tumor suppressors and oncogenes. By inhibiting USP7, **HBX 41108** stabilizes the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3] These application notes provide a framework for exploring the therapeutic potential of **HBX 41108** in combination with other anticancer agents, a strategy aimed at enhancing efficacy, overcoming resistance, and improving patient outcomes.

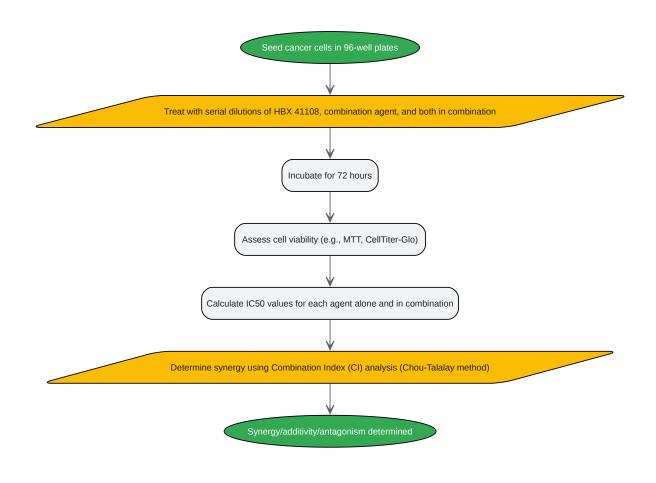
Mechanism of Action of HBX 41108

HBX 41108 functions by inhibiting the deubiquitinating activity of USP7.[1][4] USP7 is known to remove ubiquitin chains from various substrate proteins, thereby rescuing them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, **HBX 41108** prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. This, in turn, leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis.[5]











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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. Drug Combinations Identified by High-Throughput Screening Promote Cell Cycle
 Transition and Upregulate Smad Pathways in Myeloma PMC [pmc.ncbi.nlm.nih.gov]
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